molecular formula C14H19BrN2O3 B4180199 2-(4-bromophenoxy)-N-4-morpholinylbutanamide

2-(4-bromophenoxy)-N-4-morpholinylbutanamide

Cat. No. B4180199
M. Wt: 343.22 g/mol
InChI Key: OUINESZHJKEWTD-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-4-morpholinylbutanamide, also known as BPN, is a chemical compound that has been the subject of scientific research due to its potential therapeutic benefits. This compound has been studied for its ability to modulate the activity of certain ion channels in the body, which could have implications for the treatment of various diseases.

Mechanism of Action

2-(4-bromophenoxy)-N-4-morpholinylbutanamide acts as a selective blocker of the Nav1.7 ion channel, which is primarily expressed in sensory neurons. By inhibiting the activity of this channel, 2-(4-bromophenoxy)-N-4-morpholinylbutanamide can reduce the transmission of pain signals and potentially alleviate pain.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromophenoxy)-N-4-morpholinylbutanamide can effectively block the activity of the Nav1.7 ion channel, leading to a reduction in pain signaling. 2-(4-bromophenoxy)-N-4-morpholinylbutanamide has also been shown to have a relatively low toxicity profile, making it a potentially safe option for use in humans.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-bromophenoxy)-N-4-morpholinylbutanamide is its selectivity for the Nav1.7 ion channel, which allows for targeted modulation of pain signaling without affecting other ion channels. However, 2-(4-bromophenoxy)-N-4-morpholinylbutanamide's relatively low potency compared to other Nav1.7 blockers may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on 2-(4-bromophenoxy)-N-4-morpholinylbutanamide. One area of interest is the development of more potent Nav1.7 blockers based on the structure of 2-(4-bromophenoxy)-N-4-morpholinylbutanamide. Additionally, further studies are needed to fully understand the potential therapeutic applications of 2-(4-bromophenoxy)-N-4-morpholinylbutanamide, including its efficacy in treating chronic pain and other conditions. Finally, research on the safety and toxicity of 2-(4-bromophenoxy)-N-4-morpholinylbutanamide in humans is needed to determine its potential as a clinical treatment option.

Scientific Research Applications

2-(4-bromophenoxy)-N-4-morpholinylbutanamide has been studied for its potential therapeutic benefits in a variety of areas, including pain management, epilepsy, and cardiovascular disease. In particular, 2-(4-bromophenoxy)-N-4-morpholinylbutanamide has been shown to modulate the activity of the Nav1.7 ion channel, which is involved in the transmission of pain signals. This has led to interest in 2-(4-bromophenoxy)-N-4-morpholinylbutanamide as a potential treatment for chronic pain.

properties

IUPAC Name

2-(4-bromophenoxy)-N-morpholin-4-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3/c1-2-13(20-12-5-3-11(15)4-6-12)14(18)16-17-7-9-19-10-8-17/h3-6,13H,2,7-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUINESZHJKEWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN1CCOCC1)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenoxy)-N-(morpholin-4-yl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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